![molecular formula C12H13FN2O B3088038 1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 118049-03-9](/img/structure/B3088038.png)
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that has been studied for its potential therapeutic applications. It is commonly referred to as FPP and belongs to the class of pyrazolone derivatives. FPP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have shown to bind tightly to their respective targets, resulting in changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects . More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
For instance, some compounds have shown good kinetic solubilities and were metabolically stable in vitro . These properties can impact the bioavailability of the compound, influencing its efficacy and safety.
Result of Action
Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer activities
Advantages and Limitations for Lab Experiments
FPP has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-characterized in terms of its chemical and physical properties. FPP also exhibits a range of biochemical and physiological effects, making it a promising candidate for further research.
However, there are also limitations to the use of FPP in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could confound experimental results. Additionally, FPP has not yet been extensively studied in human subjects, so its safety and efficacy in humans are not yet fully known.
Future Directions
There are several potential future directions for research on FPP. One area of interest is the development of FPP-based drugs for the treatment of inflammation, pain, and other conditions. Another potential direction is the study of FPP's effects on ion channels and other molecular targets, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of FPP and its potential off-target effects.
Scientific Research Applications
FPP has been studied for its potential therapeutic applications in a range of scientific research fields. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases and conditions.
properties
IUPAC Name |
2-(4-fluorophenyl)-5-propyl-4H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-7H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFVCYMYVGRETF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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